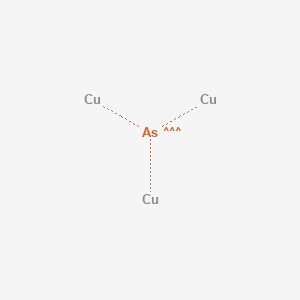
Hydrobentizide
Descripción general
Descripción
Fue desarrollado a finales de la década de 1960 y se usó comúnmente a principios de la década de 1970 para ayudar a reducir la presión arterial cuando se combinó con otros agentes hipotensores . Este compuesto es bien tolerado y se ha utilizado en diversas formulaciones para tratar pacientes con hipertensión arterial .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La hidrobentizida se puede sintetizar a través de una serie de reacciones químicas que involucran la condensación de derivados de sulfonamida apropiados con benzotiadiazina. La reacción generalmente involucra el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Las condiciones específicas de reacción, como la temperatura y la presión, se optimizan para lograr altos rendimientos y pureza de la hidrobentizida .
Métodos de producción industrial: En entornos industriales, la producción de hidrobentizida implica la síntesis química a gran escala utilizando reactores por lotes o de flujo continuo. El proceso incluye la purificación de los intermedios y el producto final a través de técnicas como la cristalización, la filtración y el secado. Se implementan medidas de control de calidad para garantizar la consistencia y seguridad del compuesto producido .
Análisis De Reacciones Químicas
Tipos de reacciones: La hidrobentizida experimenta varias reacciones químicas, que incluyen:
Oxidación: La hidrobentizida se puede oxidar para formar sulfoxidos y sulfonas en condiciones específicas.
Reducción: El compuesto se puede reducir para formar aminas y tioles correspondientes.
Sustitución: La hidrobentizida puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se emplean nucleófilos como aminas y tioles en reacciones de sustitución.
Principales productos formados:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas y tioles.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La hidrobentizida se ha estudiado ampliamente por sus aplicaciones en varios campos:
Química: Utilizado como compuesto modelo en estudios de agentes diuréticos y sus mecanismos.
Biología: Investigado por sus efectos en los procesos celulares y su potencial como agente terapéutico.
Medicina: Utilizado en el tratamiento de la hipertensión y las enfermedades cardiovasculares relacionadas.
Industria: Empleado en el desarrollo de formulaciones farmacéuticas y como estándar de referencia en química analítica.
Mecanismo De Acción
La hidrobentizida ejerce sus efectos inhibiendo la reabsorción de iones sodio y cloruro en los túbulos contorneados distales de los riñones. Esto lleva a un aumento en la excreción de agua y electrolitos, lo que resulta en una reducción del volumen sanguíneo y la presión arterial. Los objetivos moleculares incluyen los simportadores de sodio-cloruro, y las vías involucradas están relacionadas con la regulación del equilibrio electrolítico y la homeostasis de líquidos .
Compuestos similares:
Hidroclorotiazida: Otro diurético de benzotiadiazina-sulfonamida con mecanismos de acción similares.
Clorotiaazida: Un diurético tiazídico utilizado para tratar la hipertensión y el edema.
Bendroflumetiazida: Un diurético tiazídico con una duración de acción más prolongada en comparación con la hidrobentizida.
Singularidad: La hidrobentizida es única en su estructura química específica, que proporciona un perfil farmacocinético distinto y eficacia terapéutica. Su combinación con otros agentes hipotensores, como el dimetilaminoetanol reserpilinato, ha demostrado mejorar sus efectos antihipertensivos .
Comparación Con Compuestos Similares
Hydrochlorothiazide: Another benzothiadiazine-sulfonamide diuretic with similar mechanisms of action.
Chlorothiazide: A thiazide diuretic used to treat hypertension and edema.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to hydrobentizide.
Uniqueness: this compound is unique in its specific chemical structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its combination with other hypotensive agents, such as dimethylaminoethanol reserpilinate, has been shown to enhance its antihypertensive effects .
Propiedades
IUPAC Name |
3-(benzylsulfanylmethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7,15,18-19H,8-9H2,(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNJWRJEKCRIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864457 | |
| Record name | 3-[(Benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-38-5 | |
| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-[[(phenylmethyl)thio]methyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13957-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrobentizide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrobentizide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROBENTIZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1486Y0D5WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)










